4-Chloro-2-fluoro-3-methylbenzamide
Description
4-Chloro-2-fluoro-3-methylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with chlorine (position 4), fluorine (position 2), and a methyl group (position 3), with an amide functional group at position 1. The electron-withdrawing effects of chlorine and fluorine substituents, combined with the steric influence of the methyl group, are expected to modulate its reactivity, solubility, and spectroscopic properties .
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
4-chloro-2-fluoro-3-methylbenzamide |
InChI |
InChI=1S/C8H7ClFNO/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) |
InChI Key |
ZFESECHCKNVWTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-chloro-2-fluoro-3-methylbenzamide typically involves:
- Preparation or procurement of appropriately substituted benzene derivatives (e.g., 4-chloro-2-fluorotoluene or related intermediates).
- Functional group transformations such as nitration, oxidation to carboxylic acid, conversion to acid chloride, and subsequent amidation.
- Specific halogenation and fluorination steps to introduce chloro and fluoro substituents at desired positions.
- Amide formation via reaction of acid chlorides with ammonia or amines.
Stepwise Preparation Based on Literature and Patents
Preparation of 4-Chloro-2-fluorotoluene Intermediate
- According to CN102786386B, 4-chloro-2-fluorotoluene is prepared by diazotization and fluorination of 5-chloro-2-methylaniline using anhydrous hydrofluoric acid and sodium nitrite under controlled low temperatures (5-7°C for salification, -3 to 0°C for diazotization) followed by thermolysis at 0-40°C.
- The product is purified by washing, neutralization, and vacuum distillation at 0.02-0.05 MPa and temperatures ranging from 98-158°C to yield high purity 4-chloro-2-fluorotoluene with high yield and purity.
- Hydrofluoric acid is recovered from spent acid by mixing with sulfuric acid and distillation steps.
Oxidation to 4-Chloro-2-fluorobenzoic Acid
- The methyl group of 4-chloro-2-fluorotoluene is oxidized to the corresponding benzoic acid derivative using oxidants such as potassium permanganate in alkaline aqueous medium with phase transfer catalysts at 75-95°C, followed by acidification to precipitate the acid.
Conversion to Acid Chloride
- The 4-chloro-2-fluorobenzoic acid is converted to the acid chloride by reaction with chlorinating agents such as thionyl chloride or oxalyl chloride under reflux conditions (40-85°C) for 3-5 hours.
Amidation to 4-Chloro-2-fluoro-3-methylbenzamide
Alternative Routes and Related Methods
- Some methods involve direct fluorination and chlorination of substituted benzonitriles or benzoic acids, but these often require harsher conditions or generate impurities.
- Catalytic hydrogenation and coupling reactions have been reported for related benzamide derivatives but are less common for this specific compound.
Data Tables Summarizing Preparation Conditions and Yields
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-Chloro-2-fluoro-3-methylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2-fluoro-3-methylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The chloro and fluoro substituents can enhance binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent and Functional Group Comparison
Table 2: Halogen Effects on Reactivity
| Halogen | Position | Electron Effect | Example Compound | Impact on Reactivity |
|---|---|---|---|---|
| Cl | 4 | Moderate EWG | 4-Chloro-2-methylbenzonitrile | Stabilizes ring, meta-directing |
| F | 2 | Strong EWG | Target compound | Increases ring electrophilicity, ortho-directing |
| Br | 4 | Weak EWG (polarizable) | 4-Bromo-3-methylbenzoic acid | Enhances leaving group ability |
Research Findings and Implications
- Fluorescence Properties : Methoxy-substituted benzamides () exhibit higher fluorescence than halogenated analogs, suggesting that the target compound’s fluorine may quench fluorescence, making it less suitable for imaging applications .
- Synthetic Accessibility : The methyl group in position 3 may complicate regioselective synthesis compared to para-substituted analogs (), requiring optimized catalytic conditions.
- Toxicity Profile : Brominated compounds () are associated with higher ecotoxicity than chlorinated/fluorinated ones, positioning the target compound as a safer alternative in industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
